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Compound of Interest

Compound Name: 5-lodopenta-2,4-dienal

Cat. No.: B15162109

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic and synthetic
characteristics of 5-halopenta-2,4-dienals, a class of reactive intermediates. Due to a lack of
comprehensive, publicly available experimental data for 5-iodopenta-2,4-dienal, this
document leverages data from its closely related and better-documented analogs, namely 5-
bromo- and 5-chloropenta-2,4-dienal. The methodologies and spectral data presented herein
are representative of this compound class and offer a robust framework for researchers
working with these molecules.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 5-halopenta-2,4-dienals
based on analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative *H NMR Data for (2E,4E)-5-halopenta-2,4-dienal in CDCls

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15162109?utm_src=pdf-interest
https://www.benchchem.com/product/b15162109?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15162109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (5, o Coupling Constant
Proton Multiplicity
ppm) (3, Hz)
H1 (Aldehyde) 9.5-9.7 d ~75
H2 6.2-6.4 dd ~15.0, ~7.5
H3 70-7.2 m
H4 6.8-7.0 m
H5 6.0-6.2 d ~13.0

Table 2: Representative 13C NMR Data for (2E,4E)-5-halopenta-2,4-dienal in CDCl3

Carbon Chemical Shift (6, ppm)
C1 (Carbonyl) 192 - 194
Cc2 135 - 137
C3 150 - 152
C4 130 - 132
C5 100 - 105

Note: The chemical shifts are approximate and can vary based on the specific halogen and
solvent used.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 5-halopenta-2,4-dienals
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Functional Group Wavenumber (cm~—?) Intensity
C=0 (Aldehyde) 1680 - 1700 Strong

C=C (Conjugated) 1620 - 1640 Medium

C-H (Aldehyde) 2720 - 2820 Medium

C-X (X=ClI, Br, I) 500 - 800 Medium-Strong

Mass Spectrometry (MS)

For 5-iodopenta-2,4-dienal, the molecular ion peak ([M]*) would be expected at m/z = 208,
corresponding to the molecular formula CsHsIO. The mass spectrum of 5-halopenta-2,4-dienals
will typically show a prominent molecular ion peak. Common fragmentation patterns for
conjugated dienals involve the loss of the formyl radical (-CHO), the halogen atom, and
cleavage of the carbon-carbon single bonds.

Experimental Protocols

The following are representative protocols for the synthesis and characterization of 5-
halopenta-2,4-dienals, adapted from general procedures for similar compounds.

Synthesis of 5-Halopenta-2,4-dienals

A common route to 5-halopenta-2,4-dienals involves the halogenation of a suitable precursor,
such as furan, followed by ring-opening.

Materials:

Furan

N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

lodine monochloride (ICI) for the iodo-analog

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

Aqueous acid (e.g., dilute HCI)
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Procedure:

Dissolve furan in the chosen solvent and cool the mixture to 0°C in an ice bath.

Slowly add the halogenating agent (NBS, NCS, or ICl) portion-wise while maintaining the
temperature at 0°C.

Stir the reaction mixture at 0°C for 1-2 hours.

Quench the reaction by adding water.

Acidify the mixture with dilute aqueous acid to facilitate ring-opening to the dienal.
Extract the product with an organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

NMR: tH and 3C NMR spectra are recorded on a 300 or 500 MHz spectrometer using
deuterated chloroform (CDCIs) as the solvent and tetramethylsilane (TMS) as an internal
standard.

IR: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The
sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a
suitable solvent.

MS: Mass spectra are acquired using an electron ionization (El) mass spectrometer. The
sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Visualizations
Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 5-

halopenta-2,4-dienals.
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Synthesis and Purification Workflow
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Caption: Generalized workflow for the synthesis and purification of 5-halopenta-2,4-dienals.

Spectroscopic Analysis Relationship

This diagram shows the logical relationship between the different spectroscopic techniques
used for the characterization of the target molecule.
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Spectroscopic Characterization Logic
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Caption: Relationship between spectroscopic techniques for molecular characterization.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Insights into 5-Halopenta-
2,4-dienals: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15162109#spectroscopic-data-nmr-ir-ms-of-5-
iodopenta-2-4-dienal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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